(Prop-2-ynylsulfinyl)benzene

Description

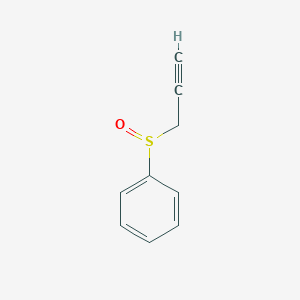

“(Prop-2-ynylsulfinyl)benzene” (IUPAC name: benzene with a propargylsulfinyl group at the 1-position) is a sulfur-containing aromatic compound characterized by a sulfinyl (-SO-) group bridging a benzene ring and a terminal alkyne (prop-2-ynyl) moiety. This structural arrangement imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in click chemistry and polymer synthesis. The sulfinyl group enhances polarity compared to thioether analogs while offering intermediate oxidation stability between sulfides (-S-) and sulfones (-SO₂-) .

Properties

Molecular Formula |

C9H8OS |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

prop-2-ynylsulfinylbenzene |

InChI |

InChI=1S/C9H8OS/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2 |

InChI Key |

MDXZYLPMZCXOBS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Prop-2-ynylsulfinyl)benzene can be synthesized through several methods. One common approach involves the oxidation of propargylphenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Another method includes the use of metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst .

Industrial Production Methods

Industrial production of propargylphenyl sulfoxide typically involves the use of scalable and cost-effective methods. The one-pot thiol-free synthetic approach using benzyl bromides, potassium thioacetate, and Oxone® is highly efficient and compatible with various functional groups, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Prop-2-ynylsulfinyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-CPBA, urea-hydrogen peroxide.

Reducing Agents: Transition metal complexes, Lewis acids.

Catalysts: FeCl3, NHPI.

Major Products

Oxidation: Propargylphenyl sulfone.

Reduction: Propargylphenyl sulfide.

Substitution: Various propargyl derivatives depending on the nucleophile used.

Scientific Research Applications

(Prop-2-ynylsulfinyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of propargylphenyl sulfoxide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the sulfoxide and propargyl groups. The sulfoxide group can participate in oxidation-reduction reactions, while the propargyl group can undergo nucleophilic substitution and addition reactions . These transformations are facilitated by the interaction of the compound with specific molecular targets and pathways, such as enzyme active sites and catalytic centers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of “(Prop-2-ynylsulfinyl)benzene” can be contextualized against structurally related sulfur- and alkyne-functionalized benzene derivatives:

Reactivity and Stability

- Oxidation Sensitivity : The sulfinyl group in “this compound” is less stable than sulfonyl groups (-SO₂-) but more resistant to oxidation than sulfides (-S-). This intermediate stability allows selective transformations under controlled conditions .

- Alkyne Reactivity : The terminal alkyne enables Huisgen cycloaddition (click chemistry), similar to (Prop-2-ynyloxy)benzene derivatives. However, the electron-withdrawing sulfinyl group may reduce alkyne reactivity compared to ether-linked analogs .

- Polymerization: Sulfinyl-containing monomers facilitate polymerization at lower temperatures than sulfones, balancing reactivity and stability for graft or linear polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.